2-Methoxy-4,6-bis(trifluoromethyl)pyrimidine
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Overview
Description
2-Methoxy-4,6-bis(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound characterized by the presence of two trifluoromethyl groups and a methoxy group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)pyrimidine typically involves the introduction of trifluoromethyl groups into the pyrimidine ring. One common method is the direct fluorination of a suitable precursor, such as trichloromethyl-pyrimidine, followed by methoxylation. This process often requires the use of strong fluorinating agents and specific reaction conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,6-bis(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and the use of solvents that can stabilize the reactive intermediates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidines, while oxidation or reduction can modify the functional groups attached to the pyrimidine ring .
Scientific Research Applications
2-Methoxy-4,6-bis(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4,6-bis(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules. This can lead to the modulation of biological pathways and the exertion of specific effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(trifluoromethyl)pyrimidine: Similar in structure but with only one trifluoromethyl group, leading to different chemical properties and applications.
4,6-Dimethoxy-2-(trifluoromethyl)pyrimidine: Contains two methoxy groups and one trifluoromethyl group, which can affect its reactivity and biological activity.
Uniqueness
2-Methoxy-4,6-bis(trifluoromethyl)pyrimidine is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the design of new pharmaceuticals and agrochemicals .
Properties
CAS No. |
62772-90-1 |
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Molecular Formula |
C7H4F6N2O |
Molecular Weight |
246.11 g/mol |
IUPAC Name |
2-methoxy-4,6-bis(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H4F6N2O/c1-16-5-14-3(6(8,9)10)2-4(15-5)7(11,12)13/h2H,1H3 |
InChI Key |
NCMNOOOLZYKUKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=N1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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